molecular formula C14H18N2O B2623786 3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol CAS No. 477542-53-3

3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol

Cat. No.: B2623786
CAS No.: 477542-53-3
M. Wt: 230.311
InChI Key: KNYRUUYXTNRFTP-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the N1 position with a 2-methylprop-2-enyl (isoprenyl) group and at the C2 position with a 3-hydroxypropyl chain.

Properties

IUPAC Name

3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11(2)10-16-13-7-4-3-6-12(13)15-14(16)8-5-9-17/h3-4,6-7,17H,1,5,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYRUUYXTNRFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-methylprop-2-enyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzimidazole ring can undergo reduction reactions to form various hydrogenated derivatives.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole ring is known to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target.

Comparison with Similar Compounds

Substituent Effects on Hydrophilicity and Activity

  • 3-(Benzimidazol-2-yl)propan-1-ol (): Lacks the N1-isoprenyl group, resulting in lower lipophilicity. Derivatives like 2-(3-hydroxypropyl)-N,N′-bis(arylmethyl)-benzimidazolium salts (18–20) were synthesized to improve hydrophilicity and solubility compared to parent compounds.
  • N1-PrOH-TBBi (): Structurally distinct due to a tetrabrominated benzodiazol ring (4,5,6,7-tetrabromo substitution) and a propanol chain. Bromine atoms act as electron-withdrawing groups, enhancing kinase (CK2/PIM-1) inhibition via stronger halogen bonding. The absence of an isoprenyl group reduces steric hindrance, possibly improving target binding .

Functional Group Modifications

  • 1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one (): Replaces the propanol chain with a conjugated arylpropenone group. The ketone functionality introduces hydrogen-bond acceptor properties, while the extended π-system may improve DNA intercalation or protein binding. However, reduced hydrophilicity compared to the propanol derivative could limit bioavailability .
  • 2-Amino-3-(1H-benzimidazol-1-yl)-2-methylpropan-1-ol (): Features an amino group at the C2 position, introducing a basic site that may enhance solubility in acidic environments.

Heterocyclic and Aromatic Substituents

  • 3-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol ():
    Substituted with a bulky naphthylmethyl group at N1. This significantly increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. The aromatic system may engage in π-π stacking with hydrophobic enzyme pockets, contrasting with the smaller isoprenyl group in the target compound .

  • 4-(1H-Benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone (): Incorporates a pyrrolidinone ring, introducing rigidity and a hydrogen-bond acceptor.

Comparative Data Table

Compound Name Key Substituents Solubility Trends Biological Activity Highlights Reference ID
3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol N1-isoprenyl, C2-propanol Moderate hydrophilicity Potential kinase inhibition (inferred) N/A
3-(Benzimidazol-2-yl)propan-1-ol derivatives (18–20) N1/N3-arylmethyl, C2-propanol High hydrophilicity Antiproliferative activity
N1-PrOH-TBBi Tetrabromo-benzodiazol, C3-propanol Low solubility Dual CK2/PIM-1 kinase inhibition
1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one C2-arylpropenone Low hydrophilicity Antitumor activity (DNA intercalation)
2-Amino-3-(1H-benzimidazol-1-yl)-2-methylpropan-1-ol C2-amino, C2-methyl High solubility (acidic) Intermediate for further derivatization
3-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol N1-naphthylmethyl High lipophilicity Undisclosed (structural analog)

Research Findings and Implications

  • Hydrophilicity vs. Activity: Propanol-containing derivatives (e.g., ) generally exhibit improved solubility over non-polar analogs, though bulky substituents (e.g., naphthylmethyl) may counteract this .
  • Electronic Effects: Halogenation (e.g., tetrabromo in N1-PrOH-TBBi) enhances kinase inhibition via halogen bonding, while electron-donating groups like amino or isoprenyl may prioritize different interaction mechanisms .
  • Structural Flexibility: Rigid systems (e.g., pyrrolidinone in ) may favor selective binding, whereas flexible chains (e.g., propanol) allow conformational adaptability for broad-spectrum activity .

Biological Activity

3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol is a compound belonging to the benzimidazole family, known for its diverse biological activities. Benzimidazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, and antitumor effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a 2-methylprop-2-enyl substituent and a propanol side chain. This unique substitution pattern is believed to influence its biological properties significantly.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H18N2O
Molecular Weight230.30 g/mol
CAS Number477542-53-3

The exact mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the benzimidazole ring may interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity. This interaction can lead to diverse biological effects, which are the focus of ongoing research.

Antimicrobial Activity

Research has indicated that compounds within the benzimidazole family exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

Similar to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary findings suggest that it may inhibit the growth of fungal pathogens, making it a candidate for further exploration in antifungal drug development .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer treatment. In cell line assays, the compound has shown promising antitumor activity, particularly in inhibiting cell proliferation in various cancer types. For example, it demonstrated significant cytotoxic effects against MCF-7 breast cancer cells and A549 lung cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activities of benzimidazole derivatives:

  • Study on Antitumor Efficacy : A study published in Pharmaceutical Research assessed the antitumor effects of various benzimidazole derivatives, including this compound. The results indicated that this compound inhibited tumor cell growth more effectively in two-dimensional cultures compared to three-dimensional models .
  • Antimicrobial Screening : In another study, a series of benzimidazole derivatives were screened for antimicrobial activity. The results showed that compounds similar to this compound exhibited significant inhibition against multiple bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. How can the synthesis of 3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol be optimized for higher yield and purity?

Methodological Answer:

  • Step 1: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl or H₂SO₄) to form the benzimidazole core.
  • Step 2: Introduce the 2-methylprop-2-enyl group via nucleophilic substitution using 2-methylprop-2-enyl bromide and a base like K₂CO₃ in DMF at 60–80°C.
  • Step 3: Attach the propanol side chain through a substitution reaction with 3-chloropropanol under reflux conditions.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Yield optimization requires strict control of reaction time, temperature, and stoichiometry .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., benzimidazole aromatic protons at δ 7.2–8.0 ppm).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 271.15).
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., OH stretch at ~3300 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Anticancer Potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme Inhibition: Kinetic studies on targets like cytochrome P450 or kinases using fluorometric/colorimetric substrates.
  • Comparative Analysis: Benchmark against structurally similar benzimidazole derivatives (e.g., 4-(1H-imidazol-1-yl)benzoic acid) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 2-methylprop-2-enyl with chlorophenoxyethyl or methoxyethyl groups) to probe steric/electronic effects.
  • Biological Testing: Evaluate analogs against a panel of disease models (e.g., resistant bacterial strains, patient-derived cancer cells).
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA topoisomerase II or fungal CYP51.
  • Data Integration: Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Methodological Answer:

  • Standardized Protocols: Replicate assays under uniform conditions (e.g., same cell line passage number, identical incubation times).
  • Structural Verification: Confirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism or impurities.
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, focusing on substituents like the chlorophenoxy group, which enhances antifungal activity but may reduce solubility .

Q. What computational strategies are effective for identifying molecular targets of this compound?

Methodological Answer:

  • Virtual Screening: Use SwissTargetPrediction or PharmMapper to predict targets based on chemical similarity.
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns to assess binding stability.
  • Validation: Confirm predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. What strategies enhance regioselective modification of the benzimidazole core?

Methodological Answer:

  • Directing Groups: Install temporary groups (e.g., nitro or acetyl) at the N1 position to guide substitution to the C2 or C5 positions.
  • Catalytic Systems: Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reactivity for electrophilic substitutions .

Q. How can stable formulations of this compound be designed for in vivo studies?

Methodological Answer:

  • Solubility Enhancement: Use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions.
  • Stability Testing: Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC over 72 hours.
  • Pharmacokinetics: Conduct bioavailability studies in rodent models using LC-MS/MS to measure plasma concentrations .

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